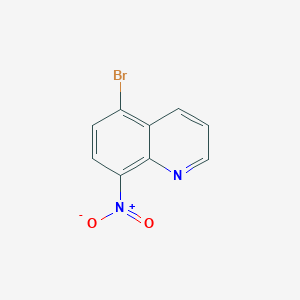

5-Bromo-8-nitroquinoléine

Vue d'ensemble

Description

5-Bromo-8-nitroquinoline is an organic compound with the chemical formula C9H5BrN2O2. It is a light yellow solid with a distinctive smell. This compound is commonly used as an intermediate in organic synthesis for the preparation of chemicals such as pesticides, pharmaceuticals, and dyes .

Applications De Recherche Scientifique

5-Bromo-8-nitroquinoline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.

Mécanisme D'action

Target of Action

Quinoline derivatives, to which 5-bromo-8-nitroquinoline belongs, are known to interact with a wide range of biological targets due to their versatile applications in medicinal and industrial chemistry .

Mode of Action

Quinoline derivatives are known to exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . This allows them to interact with various biological targets, leading to a broad spectrum of bio-responses .

Biochemical Pathways

Quinoline derivatives are known to impact a variety of biochemical pathways, contributing to their broad spectrum of bio-responses .

Result of Action

A series of cyano, bromo, methoxy, and nitro groups-substituted quinoline were synthesized and evaluated for their anticancer activity against various cancer cell lines . This suggests that 5-Bromo-8-nitroquinoline may have potential anticancer activity.

Analyse Biochimique

Biochemical Properties

It is known that quinoline derivatives can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Some quinoline derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Méthodes De Préparation

The synthesis of 5-Bromo-8-nitroquinoline typically involves the nitration of quinoline derivatives followed by bromination. One common method includes the nitration of 2-methylquinoline to produce a mixture of isomeric 8-nitro and 5-nitro-2-methylquinolines. The methyl group in 2-methyl-8-nitroquinoline is then oxidized, involving consecutive steps of bromination and hydrolysis in aqueous sulfuric acid .

Industrial production methods often utilize greener and more sustainable chemical processes. These include microwave-assisted synthesis, using recyclable catalysts, one-pot reactions, solvent-free conditions, and ionic liquids .

Analyse Des Réactions Chimiques

5-Bromo-8-nitroquinoline undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom in the quinoline ring.

Common reagents used in these reactions include sodium azide for nucleophilic substitution, hydrogen gas with a palladium catalyst for reduction, and various oxidizing agents for oxidation reactions .

Comparaison Avec Des Composés Similaires

Similar compounds to 5-Bromo-8-nitroquinoline include other quinoline derivatives such as 8-nitroquinoline and 5-chloro-8-nitroquinoline. These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity .

8-Nitroquinoline:

5-Chloro-8-nitroquinoline: Contains a chlorine atom instead of bromine, leading to different chemical and biological properties.

Activité Biologique

5-Bromo-8-nitroquinoline (C₉H₅BrN₂O₂) is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

5-Bromo-8-nitroquinoline features a quinoline core substituted with a bromine atom at the 5-position and a nitro group at the 8-position. Its molecular weight is 253.05 g/mol, and it exhibits unique chemical reactivity due to the presence of these functional groups, which influence its interactions with biological macromolecules.

Biological Activities

1. Inhibition of Cytochrome P450 Enzymes

One of the most notable biological activities of 5-bromo-8-nitroquinoline is its ability to inhibit cytochrome P450 (CYP) enzymes, particularly CYP1A2. This enzyme is crucial for drug metabolism, and its inhibition can lead to significant drug-drug interactions that may alter therapeutic outcomes or increase toxicity.

2. Antimicrobial Properties

Research indicates that quinoline derivatives, including 5-bromo-8-nitroquinoline, exhibit antimicrobial activity. The compound's ability to interact with microbial targets makes it a potential candidate for developing new antimicrobial agents .

3. Anticancer Activity

Studies have shown that 5-bromo-8-nitroquinoline possesses anticancer properties. It has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects. For instance, derivatives of quinoline have been tested for their ability to induce apoptosis in cancer cells, suggesting a mechanism of action that could be exploited in cancer therapy .

The mechanisms underlying the biological activities of 5-bromo-8-nitroquinoline are multifaceted:

- Cytochrome P450 Inhibition : By inhibiting CYP1A2, the compound can alter the metabolism of co-administered drugs, leading to increased plasma concentrations and potential toxicity.

- Interaction with Biological Macromolecules : The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects.

Comparative Analysis with Similar Compounds

The table below summarizes key structural analogs and their biological activities:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 5-Bromo-8-nitroquinoline | Br at C5, NO₂ at C8 | CYP1A2 inhibitor, anticancer |

| 6-Bromo-5-nitroquinoline | Br at C6, NO₂ at C5 | Anticancer activity |

| 8-Hydroxyquinoline | OH at C8 | Antimicrobial, antiviral |

| Chloroquine | Cl at C7 | Antimalarial |

Case Studies

Several studies have highlighted the efficacy of 5-bromo-8-nitroquinoline in various applications:

- Anticancer Studies : A study demonstrated that this compound exhibited significant cytotoxicity against HeLa and HT29 cancer cell lines compared to standard treatments like 5-fluorouracil (5-FU) . The compound's apoptotic effects were linked to its ability to induce cell death in cancerous cells.

- Antimicrobial Research : In another investigation, derivatives of quinoline were tested for their antibacterial properties against Gram-positive bacteria. The results indicated that certain substitutions enhanced antimicrobial activity significantly compared to standard antibiotics .

Propriétés

IUPAC Name |

5-bromo-8-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-7-3-4-8(12(13)14)9-6(7)2-1-5-11-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELNBLNDYLAJLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90342426 | |

| Record name | 5-Bromo-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176967-80-9 | |

| Record name | 5-Bromo-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the 5-bromo-8-nitroquinoline structure in the development of new antimalarial drugs?

A1: The 5-bromo-8-nitroquinoline scaffold serves as a crucial starting point for synthesizing a series of primaquine analogs. Primaquine is a known antimalarial drug, and these structural analogs aim to improve upon its efficacy and safety profile. The research focuses on substituting the 5-bromo position with various phenoxy groups and modifying the 2-position with benzyloxy or methoxy groups [, ]. This approach explores the structure-activity relationship (SAR) to identify compounds with enhanced antimalarial activity.

Q2: What were the key findings regarding the antimalarial activity of these 5-bromo-8-nitroquinoline derivatives?

A2: The studies highlighted two specific compounds, 39 and 45, exhibiting promising activity against the Plasmodium yoenii parasite in mice. Notably, a single oral dose of 100 mg/kg of these compounds resulted in the elimination of parasites in 80% and 90% of the infected mice, respectively []. Further investigation into compound 45 revealed its effectiveness at even lower doses, with 80% of mice clearing the parasite at a single dose of 20 mg/kg. Importantly, this compound displayed lower acute toxicity in mice compared to primaquine, suggesting a potentially improved safety profile []. These findings underscore the potential of 5-bromo-8-nitroquinoline derivatives as a source for developing novel antimalarial treatments.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.